Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate
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Overview
Description
Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate is a complex organic compound characterized by its unique tetracyclic structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The structure of this compound includes a nitrogen atom integrated into a tetracyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several synthetic routes, including:
Cycloaddition Reactions: One common method involves the cycloaddition of 5-amino-4,5-dihydro-4-methyleneisoxazoles with cyclopentadienones.
Desymmetrization Processes: Starting from achiral tropinone derivatives, desymmetrization processes can be employed to achieve the desired stereochemical configuration.
Chemical Reactions Analysis
Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate has several scientific research applications:
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. As a tropane alkaloid derivative, it likely interacts with neurotransmitter receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Tetracyclo[4.3.0.02,4.03,7]nonane hydrocarbons: These compounds are synthesized through cyclocodimerization reactions and have unique properties due to their tetracyclic structure.
Oxaazatetracyclo[5.5.0.03,10.05,8]dodecanes: These compounds are known for their energetic properties and are used in the development of explosives.
The uniqueness of this compound lies in its specific structural configuration and the presence of a carboxylate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)11-3-6-4-2-5-7(6)8(5)9(4)11/h4-9H,2-3H2,1H3 |
InChI Key |
HLXUIDJAJUXTMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC2C3C1C4C2C4C3 |
Origin of Product |
United States |
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